molecular formula C16H25Cl2NO B1395408 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220016-71-6

3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1395408
CAS No.: 1220016-71-6
M. Wt: 318.3 g/mol
InChI Key: QNZVQVWOQKSPLU-UHFFFAOYSA-N
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Description

3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride is a chemical compound with the molecular formula C16H25Cl2NO. It has garnered significant attention in scientific research due to its potential biological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride typically involves the reaction of 2-(Sec-butyl)-4-chlorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
  • 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine

Uniqueness

3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-butan-2-yl-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-3-12(2)15-9-14(17)6-7-16(15)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZVQVWOQKSPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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